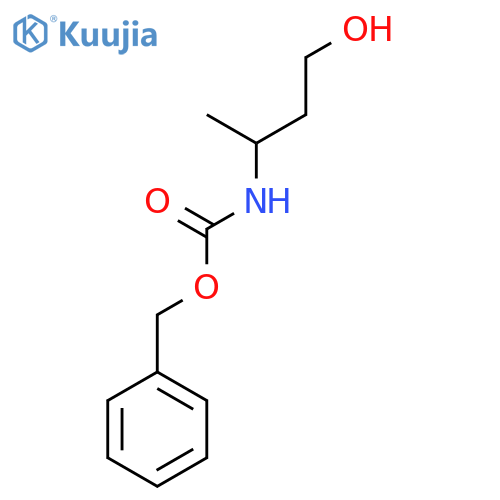

Cas no 174743-89-6 (Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester)

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester

- benzyl N-(4-hydroxybutan-2-yl)carbamate

- 174743-89-6

- N-(benzyloxycarbonyl)-3-aminobutan-1-ol

- BS-21742

- (3-Hydroxy-1-methyl-propyl)-carbamic acid benzyl ester

- Carbamic acid, N-(3-hydroxy-1-methylpropyl)-, phenylmethyl ester

- EN300-7347468

- SCHEMBL938009

- DTXSID50444753

- (3-Hydroxy-1-methylpropyl)carbamic acid benzyl ester

-

- インチ: InChI=1S/C12H17NO3/c1-10(7-8-14)13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15)

- InChIKey: ZLDCAJWAPVPCFY-UHFFFAOYSA-N

- ほほえんだ: CC(NC(OCC1=CC=CC=C1)=O)CCO

計算された属性

- せいみつぶんしりょう: 223.12091

- どういたいしつりょう: 223.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 7

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 58.6Ų

じっけんとくせい

- PSA: 58.56

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7347468-1.0g |

benzyl N-(4-hydroxybutan-2-yl)carbamate |

174743-89-6 | 1g |

$385.0 | 2023-05-24 | ||

| A2B Chem LLC | AA92992-5g |

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester |

174743-89-6 | 98% | 5g |

$766.00 | 2024-04-20 | |

| Enamine | EN300-7347468-0.05g |

benzyl N-(4-hydroxybutan-2-yl)carbamate |

174743-89-6 | 0.05g |

$323.0 | 2023-05-24 | ||

| Enamine | EN300-7347468-5.0g |

benzyl N-(4-hydroxybutan-2-yl)carbamate |

174743-89-6 | 5g |

$1115.0 | 2023-05-24 | ||

| Enamine | EN300-7347468-10.0g |

benzyl N-(4-hydroxybutan-2-yl)carbamate |

174743-89-6 | 10g |

$1654.0 | 2023-05-24 | ||

| A2B Chem LLC | AA92992-1g |

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester |

174743-89-6 | 98% | 1g |

$226.00 | 2024-04-20 | |

| Enamine | EN300-7347468-0.5g |

benzyl N-(4-hydroxybutan-2-yl)carbamate |

174743-89-6 | 0.5g |

$370.0 | 2023-05-24 | ||

| Enamine | EN300-7347468-2.5g |

benzyl N-(4-hydroxybutan-2-yl)carbamate |

174743-89-6 | 2.5g |

$754.0 | 2023-05-24 | ||

| Enamine | EN300-7347468-0.1g |

benzyl N-(4-hydroxybutan-2-yl)carbamate |

174743-89-6 | 0.1g |

$339.0 | 2023-05-24 | ||

| Enamine | EN300-7347468-0.25g |

benzyl N-(4-hydroxybutan-2-yl)carbamate |

174743-89-6 | 0.25g |

$354.0 | 2023-05-24 |

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester 関連文献

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl esterに関する追加情報

174743-89-6およびCarbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl esterに関する最新研究動向

174743-89-6(CAS登録番号)およびその関連化合物であるCarbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl esterは、近年、医薬品開発分野において注目を集めている化合物です。本化合物は、特定の生物学的ターゲットに対する活性が報告されており、新規治療薬の候補としての可能性が研究されています。本稿では、これらの化合物に関する最新の研究動向をまとめ、その意義と今後の展望について考察します。

最近の研究によると、174743-89-6は、特定の酵素阻害剤としての活性が確認されています。2023年に発表された研究では、この化合物が炎症性疾患に関与するキナーゼの活性を選択的に阻害することが明らかになりました。特に、自己免疫疾患や慢性炎症性疾患の治療標的としての可能性が示唆されており、動物モデルを用いた前臨床試験で良好な結果が得られています。

Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl esterについては、神経保護作用に関する研究が進められています。2024年初頭に発表された論文では、この化合物が酸化ストレスから神経細胞を保護する効果があり、神経変性疾患の治療への応用が期待されています。特に、その特異的な分子構造が血脳関門を通過する能力を持つことから、中枢神経系疾患の治療薬開発において重要な候補化合物と考えられています。

これらの化合物の合成方法に関する研究も進展しています。最近開発された新しい合成経路では、より高い収率と純度で174743-89-6を製造することが可能になりました。この技術的進歩は、大規模生産とコスト削減の面で重要な意味を持ち、今後の臨床開発を加速させる要因となるでしょう。

安全性評価に関する最新データでは、174743-89-6およびその誘導体は、広範な濃度範囲で良好な安全性プロファイルを示しています。in vitroおよびin vivoの毒性試験において、重大な副作用は報告されておらず、薬物動態研究でも適切な生体内分布が確認されています。ただし、長期投与時の影響についてはさらなる���究が必要とされています。

今後の研究方向として、これらの化合物を基盤とした構造活性相関研究(SAR)が活発に行われることが期待されます。特に、Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl esterの骨格を利用した新規アナログの開発は、より優れた薬理活性と選択性を持つ化合物の創出につながる可能性があります。また、ナノ粒子製剤技術との組み合わせによる薬物送達システムの最適化も重要な研究テーマとなるでしょう。

まとめると、174743-89-6およびCarbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl esterは、その特異的な生物活性と良好な薬物動態特性から、いくつかの疾患領域において有望な治療薬候補として位置づけられています。今後の臨床開発の進展に伴い、これらの化合物が実際の治療に貢献する可能性が高まっています。研究者は、これらの化合物の完全な潜在能力を解明するため、さらなる基礎研究と応用研究を継続する必要があります。

174743-89-6 (Carbamic acid, (3-hydroxy-1-methylpropyl)-, phenylmethyl ester) 関連製品

- 34637-22-4(3-(Carbobenzoxyamino)-1-propanol)

- 1188264-84-7(Benzyl (3-Aminocyclobutyl)carbamate Hydrochloride)

- 168828-15-7((S)-3-Cbz-amino-butylamine)

- 955406-36-7(benzyl N-(3-hydroxycyclohexyl)carbamate)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)